molecular formula C7H3BrClFO4S B1524079 4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid CAS No. 1242338-82-4

4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid

Cat. No. B1524079
M. Wt: 317.52 g/mol
InChI Key: ZHENKRVEZPNSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid” is a chemical compound with the linear formula C7H4BrClO4S . It has a molecular weight of 299.53 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid” is represented by the linear formula C7H4BrClO4S . It consists of 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 197-199°C .

Scientific Research Applications

Environmental Microbiology and Biodegradation

Alcaligenes denitrificans NTB-1 utilizes 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate but not 4-fluorobenzoate as a carbon and energy source. It catalyzes hydrolytic dehalogenation of these compounds, demonstrating its potential in bioremediation of halogenated aromatic compounds (van den Tweel, Kok, & de Bont, 1987).

Organic Chemistry and Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, similar to 4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid, serves as a multireactive building block in the synthesis of various nitrogenous heterocycles, which have significant importance in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Materials Science

4-Halobenzoics, including compounds similar to 4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid, are used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) in the development of high-conductivity materials for applications like organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

Water Treatment and Analysis

Compounds structurally related to 4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid are involved in the formation and decomposition of brominated disinfection byproducts (Br-DBPs) during water chlorination, which has implications for water treatment and safety (Zhai & Zhang, 2011).

Synthetic Chemistry

Reactions of organolithium reagents with halobenzoic acids, similar to 4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid, show various selectivities and outcomes, which are important in the field of synthetic organic chemistry (Gohier, Castanet, & Mortier, 2003).

Safety And Hazards

The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn and the compound should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-3-chlorosulfonyl-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO4S/c8-6-4(10)1-3(7(11)12)2-5(6)15(9,13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHENKRVEZPNSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid
Reactant of Route 3
4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid
Reactant of Route 6
4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.